Bilitranslocase (BTL), an organic anion transporter critical for hepatic bilirubin uptake, features a conserved four-transmembrane-helix (TM1–TM4) architecture despite lacking sequence homology with other membrane proteins. The transmembrane domains were identified using the PredαTM algorithm, which segments the 340-residue protein into 20-residue overlapping fragments and statistically refines boundaries based on amino acid positional preferences. This analysis predicted TM1 (residues 24–48), TM2 (75–94), TM3 (220–238), and TM4 (254–276) as the core α-helical bundles [1] [4]. Antibody-binding studies confirmed extracellular exposure of residues 65–75 (adjacent to TM2) and 235–246 (adjacent to TM3), supporting topological models where TM2 and TM3 form a central transport channel. TM1 and TM4 exhibit higher leucine content (26–28%) compared to TM2/TM3 (10–15%), suggesting distinct roles in structural stabilization versus dynamic transport functions [1] [4] [7].
Table 1: Predicted Transmembrane Domains of Bilitranslocase
Domain | Residue Range | Key Residues | Conservation Features |
---|---|---|---|
TM1 | 24–48 | High Leu (28%) | Lipid-facing interface |
TM2 | 75–94 | Pro85, Thr81 | Substrate-binding motif |
TM3 | 220–238 | Pro231, Gln223 | Channel lining residues |
TM4 | 254–276 | High Leu (26%) | Hydrophobic core anchor |
Proline residues induce functionally critical kinks in BTL’s transmembrane helices, altering helix orientation and dynamics. TM2 contains Pro85 within a conserved AxxxG motif, while TM3 harbors Pro231 in a GxxxxxxA sequence. These motifs facilitate helix-helix packing via glycine-mediated close contacts and valine/isoleucine side-chain interdigitation [2] [9]. Molecular dynamics simulations reveal that Pro85 and Pro231 introduce ~30° kinks by disrupting backbone hydrogen bonds at positions i–3 and i–4. This distortion increases local flexibility, enabling cis-trans isomerization of the Leu230–Pro231 peptide bond in TM3. Such isomerization acts as a molecular switch hypothesized to gate the anion transport pathway [2] [6] [9]. Adjacent loop regions (e.g., residues 65–75 linking TM1–TM2) adopt β-turn conformations that position substrate-binding residues like Thr81 and Cys76 for ligand coordination [1] [4].
Molecular dynamics (MD) simulations in lipid bilayers and micelles quantify BTL’s transmembrane helix stability and environmental sensitivity:
Table 2: Stability Metrics of BTL Transmembrane Helices in Membrane Mimetics
Helix | Mimetic System | Helix Length (Residues) | RMSD (Å) | Key Stabilizing Forces |
---|---|---|---|---|
TM3 | DPPC Bilayer | 221–238 | 1.4 ± 0.2 | Van der Waals, hydrophobic packing |
TM2 | SDS Micelle | 75–94 | 1.2 ± 0.3 | Electrostatic (Lys−SDS) |
TM4 | SDS Micelle | 258–269 | 1.5 ± 0.3 | Hydrophobic burial |
TM4 | DPC Micelle | 257–271 | 1.8 ± 0.4 | Amphipathic partitioning |
High-resolution NMR spectroscopy elucidated BTL’s transmembrane helix structures in SDS micelles, serving as prokaryotic membrane proxies. Key findings include:
Table 3: NMR-Determined Structural Features of BTL Transmembrane Domains
Domain | Secondary Structure | Key Interactions | Dynamics (S²) | PDB Model Features |
---|---|---|---|---|
TM2 | α-helix (75–94) | Thr81–Gln223 H-bond | 0.82 ± 0.04 | Pro85 kink (28°) |
TM3 | α-helix (220–238) | Cys76–Ala225 vdW | 0.78 ± 0.05 | Leu230–Pro231 cis-trans isomerization |
TM4 (SDS) | α-helix (258–269) | Ile265–Val267 packing | 0.85 ± 0.03 | C-terminal flexibility |
TM4 (DPC) | α-helix (257–271) | Asn269–DPC H-bond | 0.75 ± 0.05 | N-terminal amphipathicity |
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